N-(5-chloropyridin-2-yl)-2-(3,6-dihydro-2H-pyridin-1-yl)propanamide
Description
N-(5-chloropyridin-2-yl)-2-(3,6-dihydro-2H-pyridin-1-yl)propanamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloropyridine group and a propanamide group, making it a versatile molecule for research and development.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(3,6-dihydro-2H-pyridin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c1-10(17-7-3-2-4-8-17)13(18)16-12-6-5-11(14)9-15-12/h2-3,5-6,9-10H,4,7-8H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGOATQHZHOZMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=C(C=C1)Cl)N2CCC=CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloropyridin-2-yl)-2-(3,6-dihydro-2H-pyridin-1-yl)propanamide typically involves the following steps:
Chlorination: The starting material, pyridine, undergoes chlorination to introduce the chloro group at the 5-position, forming 5-chloropyridine.
Amide Formation: The chloropyridine is then reacted with an appropriate amine to form the amide group.
Coupling Reaction: The final step involves coupling the amide group with the 3,6-dihydro-2H-pyridin-1-yl group to complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. Advanced purification techniques such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-(5-chloropyridin-2-yl)-2-(3,6-dihydro-2H-pyridin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at different positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Compounds with new substituents at different positions.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-2-(3,6-dihydro-2H-pyridin-1-yl)propanamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.
Industry: Use in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which N-(5-chloropyridin-2-yl)-2-(3,6-dihydro-2H-pyridin-1-yl)propanamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
N-(5-chloropyridin-2-yl)oxalamic acid ethyl ester: A related compound with similar structural features.
N-(4-chloropyridin-2-yl)propanamide: A compound with a different position of the chloro group on the pyridine ring.
Uniqueness: N-(5-chloropyridin-2-yl)-2-(3,6-dihydro-2H-pyridin-1-yl)propanamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for diverse chemical reactions and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
